molecular formula C8H10N2O2S B1311495 Indoline-5-sulfonamide CAS No. 52206-06-1

Indoline-5-sulfonamide

Cat. No. B1311495
CAS RN: 52206-06-1
M. Wt: 198.24 g/mol
InChI Key: OUKHIWJLLBKKKN-UHFFFAOYSA-N
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Description

Indoline-5-sulfonamide is a compound that has been studied for its role in inhibiting cancer-related carbonic anhydrases and its antiproliferative activity . It has a molecular formula of C8H10N2O2S .


Synthesis Analysis

Indoline-5-sulfonamide derivatives have been synthesized using various methods. A general and practical synthetic method was developed for indoline‐5‐sulfonic acids bearing a thiazole heterocycle attached to the nitrogen atom . Another method involves the use of 1H-indole -2 carboxylic acid as a starting material .


Molecular Structure Analysis

The molecular structure of Indoline-5-sulfonamide consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The InChI string is InChI=1S/C8H10N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H2,9,11,12) .


Chemical Reactions Analysis

Indoline-5-sulfonamide undergoes substitution, primarily at the C-3 position . It has also been used in the synthesis of biologically active sulfonamide-based indole analogs .


Physical And Chemical Properties Analysis

Indoline-5-sulfonamide has a molecular weight of 198.24 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 1 .

Scientific Research Applications

Cancer Research and Therapeutics

Indoline-5-sulfonamide derivatives have shown significant potential in cancer research. Studies reveal their effectiveness as inhibitors of cancer-related carbonic anhydrases, CA IX and CA XII. These enzymes are often overexpressed in cancer cells, aiding in tumor progression and metastasis. Indoline-5-sulfonamides have demonstrated inhibitory activity against these enzymes, offering a promising avenue for cancer treatment. For instance, certain compounds within this class have shown the ability to suppress the growth of cancer cells, such as MCF7 breast cancer cells, and reverse chemoresistance to drugs like doxorubicin (Krymov et al., 2022; Pansare & Shelke, 2019).

Antimitotic and Antiproliferative Agents

Indoline-5-sulfonamides have been explored as antimitotic agents. They inhibit the polymerization of microtubule proteins, essential for cell division, making them effective in arresting cancer cell proliferation. Certain derivatives of this compound class have been found to disrupt the dynamic stability of microtubules in cancer cells, leading to cell cycle arrest and apoptosis (Mohan et al., 2006).

Synthesis and Structural Applications

Research has been conducted on synthesizing various indoline-5-sulfonamide derivatives, exploring their structural and activity relationships. These studies provide insight into how modifications in the molecular structure of indoline-5-sulfonamides can influence their biological activity. For example, the introduction of a thiazole heterocycle or different substitutions has been explored to enhance their efficacy as pharmacophores (Zhang et al., 2004; Yang et al., 2014).

Carbonic Anhydrase Inhibition

A significant area of research involving indoline-5-sulfonamides is their role as inhibitors of carbonic anhydrases. These enzymes play a crucial role in various physiological processes, and their inhibition can be leveraged for therapeutic purposes. Studies have shown that indoline-5-sulfonamides can effectively inhibit carbonic anhydrases, which is promising for developing new treatments for conditions where these enzymes are implicated (Güzel et al., 2009; Hanessian et al., 2003).

Neurotransmitter Receptor Targeting

Indoline-5-sulfonamides have also been explored in the context of targeting neurotransmitter receptors. Some derivatives have been designed as ligands for serotonin receptors, which can have implications in treating neurological disorders like depression and anxiety (Holenz et al., 2005).

Antibacterial Applications

The inhibitory effect of indoline-5-sulfonamides on bacterial enzymes, such as those from Mycobacterium tuberculosis, has been investigated. These studies are vital for developing new antibacterial agents, particularly against drug-resistant strains (Abrahams et al., 2017).

properties

IUPAC Name

2,3-dihydro-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKHIWJLLBKKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429017
Record name indoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indoline-5-sulfonamide

CAS RN

52206-06-1
Record name 2,3-Dihydro-1H-indole-5-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52206-06-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name indoline-5-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indole-5-sulfonamide
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Synthesis routes and methods

Procedure details

To a suspension of 1-acetylindoline-5-sulfonamide (Intermediate 52A, 1.00 g, 4.16 mmol) in MeOH (12.0 mL) was added conc. HCl (1.7 mL, 20.8 mmol). The resulting reaction mixture was stirred at room temperature for 18 h and then at 80° C. for 2 h. The reaction mixture was cooled to room temperature and concentrated in vacuo. The brown residue was dissolved in water and the solution was adjusted to a pH of 7-8 with 1 N aq. NaOH solution. The mixture was then extracted with EtOAc (2×), and the combined organic extracts were dried over Na2SO4, filtered and concentrated in vacuo to give the title compound (720 mg, 87%) as a light brown solid. 1H NMR (DMSO-d6) δ 7.42-7.38 (m, 2H), 6.86 (s, 2H), 6.47 (d, J=8.1 Hz, 1H), 6.24-6.22 (m, 1H), 3.53-3.50 (m, 2H), 2.98-2.95 (m, 2H); MS(ESI+) m/z 199.1 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indoline-5-sulfonamide
Reactant of Route 2
Indoline-5-sulfonamide
Reactant of Route 3
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Indoline-5-sulfonamide
Reactant of Route 4
Reactant of Route 4
Indoline-5-sulfonamide
Reactant of Route 5
Indoline-5-sulfonamide
Reactant of Route 6
Reactant of Route 6
Indoline-5-sulfonamide

Citations

For This Compound
51
Citations
SK Krymov, AM Scherbakov, LG Dezhenkova… - Pharmaceuticals, 2022 - mdpi.com
… In this study, using scaffold-hopping, indoline-5-sulfonamide analogs 4a–u of the CA IX-selective inhibitor 3 were designed and synthesized to evaluate their biological properties. 1-…
Number of citations: 3 www.mdpi.com
RJ Mathvink, AM Barritta, MR Candelore… - Bioorganic & medicinal …, 1999 - Elsevier
… 4a Previously we had found that incorporation of an unsubstituted indoline-5sulfonamide into a … Although the unsubstituted indoline-5-sulfonamide 2b in the pyridylethanolamine series …
Number of citations: 74 www.sciencedirect.com
K Sato, H Takahagi, T Yoshikawa… - Journal of Medicinal …, 2015 - ACS Publications
… group to the adjacent position and introduction of a bicyclic central core to restrict the orientation of the substituent were implemented, leading to the discovery of indoline-5-sulfonamide …
Number of citations: 34 pubs.acs.org
K Sato, H Takahagi, O Kubo, K Hidaka… - Bioorganic & Medicinal …, 2015 - Elsevier
… To efficiently access 7-(2-oxopyrrolidin-1-yl)indoline-5-sulfonamide derivatives with various anilines at the 5-position, we employed the method shown in Scheme 2, in which the lactam …
Number of citations: 14 www.sciencedirect.com
SK Krymov, AM Scherbakov, DI Salnikova… - European Journal of …, 2022 - Elsevier
Carbonic anhydrase IX is a promising target for the search for new antitumor compounds with improved properties. Using the molecular hybridization approach, on the basis of …
Number of citations: 10 www.sciencedirect.com
M Zhang, R Dally, W Bullock - Synthetic communications, 2004 - Taylor & Francis
… corresponding sulfonyl chlorides, key intermediates to the indoline‐5‐sulfonamide pharmacophore. … sulfonyl chlorides, key intermediates to the indoline‐5‐sulfonamide …
Number of citations: 2 www.tandfonline.com
A Volobueva, A Shetnev, M Mikhalski, V Panova… - 2023 - researchsquare.com
… We have synthesized a series of indoline-5-sulfonamide derivatives of 4-aminobenzoic acid and these compounds were evaluated for the enteroviral replication using cytoprotection, …
Number of citations: 2 www.researchsquare.com
F Carta, LDC Mannelli, M Pinard, C Ghelardini… - Bioorganic & medicinal …, 2015 - Elsevier
… Finally, sulfonamide 8 incorporating a poorly investigated scaffold up until now, the indoline-5-sulfonamide one, was also prepared and derivatized with the trifluoroacetyl moiety in …
Number of citations: 142 www.sciencedirect.com
KA Abrahams, JAG Cox, K Fütterer, J Rullas… - Scientific Reports, 2017 - nature.com
… The other representative of the indoline-5-sulfonamide series (2) exhibits enhanced solubility but low stability in the presence of not only mouse but also human microsomal fraction. …
Number of citations: 53 www.nature.com
VC Maddipati, L Mittal, J Kaur, Y Rawat… - Bioorganic …, 2023 - Elsevier
… (E)-2-oxo-N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(thiazol-2-ylmethylene)indoline-5-sulfonamide (OSA-3): A solution of compound OSA-2 (100 mg, 0.23 mmol), pyrrolidine7a (24.9 mg, …
Number of citations: 1 www.sciencedirect.com

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